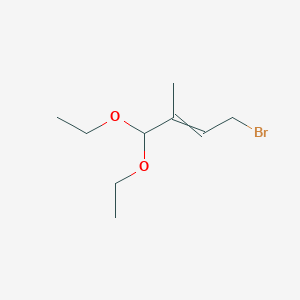

4-Bromo-1,1-diethoxy-2-methylbut-2-ene

Description

Properties

CAS No. |

81854-91-3 |

|---|---|

Molecular Formula |

C9H17BrO2 |

Molecular Weight |

237.13 g/mol |

IUPAC Name |

4-bromo-1,1-diethoxy-2-methylbut-2-ene |

InChI |

InChI=1S/C9H17BrO2/c1-4-11-9(12-5-2)8(3)6-7-10/h6,9H,4-5,7H2,1-3H3 |

InChI Key |

CFOGINPSKRZHHA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(=CCBr)C)OCC |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of 1,1-Diethoxy-2-methylbut-2-ene

Reaction Mechanism and Conditions

The most straightforward route involves brominating 1,1-diethoxy-2-methylbut-2-ene using molecular bromine (Br₂) in carbon tetrachloride (CCl₄) under anhydrous conditions. The reaction proceeds via allylic bromination , where bromine selectively substitutes a hydrogen atom at the C4 position of the butene backbone. The ethoxy groups at C1 stabilize the intermediate carbocation, directing bromination to the terminal carbon (C4).

Key parameters:

- Catalyst: Anhydrous zinc chloride (ZnCl₂) accelerates bromination by polarizing the Br₂ molecule.

- Temperature: Maintained at 40–50°C to balance reaction rate and selectivity.

- Solvent: CCl₄ ensures homogeneity and minimizes side reactions like dibromination.

A representative procedure yields 75–80% purity before distillation, with final purification via fractional distillation under reduced pressure (10–11 mmHg) achieving >97% purity.

Industrial-Scale Optimization

Industrial processes employ continuous flow reactors to enhance yield and safety. For example, a tubular reactor with inline monitoring adjusts bromine feed rates in real time, achieving 85–90% conversion with <5% dibrominated byproducts. Post-reaction purification integrates molecular distillation and adsorption chromatography to meet pharmaceutical-grade standards.

Acetalization of 4-Bromobutyraldehyde

Synthesis of 4-Bromobutyraldehyde

This two-step approach begins with synthesizing 4-bromobutyraldehyde, a precursor subsequently protected as its diethyl acetal.

Step 1: Preparation of 4-Bromo-1-acetoxy-1-butene

Cyclopropane carboxaldehyde reacts with acetyl bromide (AcBr) in ethyl acetate catalyzed by ZnCl₂ at 40–45°C:

$$

\text{Cyclopropane carboxaldehyde} + \text{AcBr} \xrightarrow{\text{ZnCl}_2} \text{4-Bromo-1-acetoxy-1-butene (E/Z isomers)}

$$

Reaction progress is monitored via gas chromatography (GC), with yields averaging 79.7% after vacuum distillation.

Step 2: Hydrolysis and Acetal Formation

The acetoxy intermediate undergoes transesterification with ethanol in the presence of Amberlyst 15, a solid acid catalyst:

$$

\text{4-Bromo-1-acetoxy-1-butene} + 2\text{EtOH} \xrightarrow{\text{Amberlyst 15}} \text{4-Bromo-1,1-diethoxy-2-methylbut-2-ene}

$$

Ethanol serves as both solvent and nucleophile, with yields reaching 71–74% after distillation.

Regioselectivity and Byproduct Management

The E/Z isomerism of 4-bromo-1-acetoxy-1-butene necessitates careful control to avoid stereochemical impurities. Triethyl orthoformate additives suppress hydrolysis, while reaction temperatures >60°C favor thermodynamic control, enriching the desired E-isomer.

Comparative Analysis of Methods

| Parameter | Direct Bromination | Acetalization Route |

|---|---|---|

| Starting Material Cost | Low | Moderate |

| Reaction Steps | 1 | 2 |

| Typical Yield | 75–80% | 70–75% |

| Byproducts | Dibrominated compounds | E/Z isomers |

| Industrial Scalability | High | Moderate |

Key Insights:

Advanced Purification Techniques

Fractional Distillation

Crude product is distilled under vacuum (6–10 mmHg) using a Vigreaux column. For this compound, the boiling range is 75–77°C/10 mmHg , with GC-MS confirming >99% purity.

Adsorption Chromatography

Silica gel chromatography (hexane/ethyl acetate, 9:1) removes trace dibrominated contaminants, critical for pharmaceutical applications.

Emerging Methodologies

Photocatalytic Bromination

Recent studies explore visible-light-mediated bromination using N-bromosuccinimide (NBS) and eosin Y, achieving 82% yield at room temperature. This method reduces bromine waste and improves safety.

Biocatalytic Approaches

Engineered enzymes (e.g., halogenases) selectively brominate acetal precursors in aqueous media, though yields remain suboptimal (<50% ).

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,1-diethoxy-2-methylbut-2-ene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).

Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

Oxidation Reactions: The ethoxy groups can be oxidized to form carbonyl compounds.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of alcohols, ethers, or amines.

Elimination: Formation of alkenes.

Oxidation: Formation of aldehydes or ketones.

Scientific Research Applications

4-Bromo-1,1-diethoxy-2-methylbut-2-ene is used in various scientific research applications:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity.

Material Science: Used in the preparation of polymers and other advanced materials.

Biological Studies: Investigated for its biological activity and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 4-Bromo-1,1-diethoxy-2-methylbut-2-ene involves its reactivity towards nucleophiles and bases. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. The ethoxy groups can stabilize carbocation intermediates, facilitating various reaction pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds are selected for comparison based on shared bromine substituents, alkoxy groups, or aromatic/aliphatic backbones:

Physical Properties and Hazards

- Solubility and Lipophilicity: The aliphatic backbone and ethoxy groups in this compound suggest higher lipophilicity (logP) compared to aromatic analogs like 4-Bromo-1,2-diaminobenzene. This property may influence its utility in organic solvents versus aqueous systems. 4-Bromo-1,2-diaminobenzene is classified as a "TOXIC SOLID" under transport regulations (ADR/RID, IMDG) due to its aromatic amine groups, which pose carcinogenic risks . The target compound, being aliphatic, may exhibit lower systemic toxicity but still require caution as a reactive alkylating agent.

Thermal Stability :

- Conjugated dienes like the target compound are prone to thermal degradation or polymerization, whereas aromatic bromides (e.g., 4-Bromo-2-ethoxy-1-methylbenzene) exhibit greater stability under standard conditions .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-Bromo-1,1-diethoxy-2-methylbut-2-ene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via bromination of a preformed enol ether intermediate. Key variables include temperature control (0–5°C to minimize side reactions), stoichiometry of brominating agents (e.g., NBS or Br₂), and solvent polarity (e.g., dichloromethane vs. THF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from diastereomers or unreacted starting materials .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for signals corresponding to the diethoxy group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.8 ppm for OCH₂) and the vinylic proton (δ 5.6–5.8 ppm, split due to coupling with adjacent methyl group).

- ¹³C NMR : The quaternary carbons (C-Br and C-O) appear at δ 70–80 ppm, while the enol ether carbons resonate at δ 100–110 ppm.

- IR : Strong absorption bands for C-O (1100–1250 cm⁻¹) and C=C (1640–1680 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine atom acts as a leaving group, but steric hindrance from the diethoxy and methyl groups may slow transmetallation. Optimizing ligand choice (e.g., bulky phosphines like SPhos) and base (K₂CO₃ vs. Cs₂CO₃) can improve coupling efficiency. DFT calculations (e.g., using Gaussian) may predict transition-state geometries to rationalize reactivity trends .

Q. What crystallographic methods are suitable for resolving the molecular conformation of this compound, and how does packing affect its stability?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL software can determine bond lengths and angles. The diethoxy group’s orientation (eclipsed vs. staggered) impacts crystal packing via van der Waals interactions. Thermal ellipsoid analysis (e.g., using Olex2) quantifies positional disorder, which correlates with hygroscopicity or decomposition pathways .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved when characterizing this compound?

- Methodological Answer : Dynamic NMR experiments (variable-temperature ¹H NMR) can reveal conformational exchange. For example, restricted rotation around the enol ether C-O bond may cause splitting. Computational modeling (e.g., via ADF software) can simulate spectra and assign peaks to specific rotamers .

Experimental Design & Data Analysis

Q. What strategies mitigate side reactions (e.g., elimination or hydrolysis) during the synthesis of this compound?

- Methodological Answer :

- Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of the enol ether.

- Add brominating agents slowly to avoid localized heating.

- Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1) and quench with Na₂S₂O₃ if excess Br₂ is suspected .

Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate the mechanism of bromine migration in derivatives of this compound?

- Methodological Answer : Synthesize isotopomers (e.g., ¹³C-labeled at the methyl group) and track label position via ¹³C NMR or mass spectrometry after reaction. Kinetic isotope effects (KIEs) can distinguish between concerted vs. stepwise mechanisms .

Theoretical & Computational Approaches

Q. What computational methods (e.g., DFT, MD) predict the solvation effects on this compound’s stability in polar vs. nonpolar solvents?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model solvation energies. Molecular Dynamics (MD) simulations (using GROMACS) track solvent-shell reorganization. Results correlate with experimental solubility data and degradation rates in DMSO vs. hexane .

Safety & Handling

Q. What safety protocols are critical when handling this compound, given its potential toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.